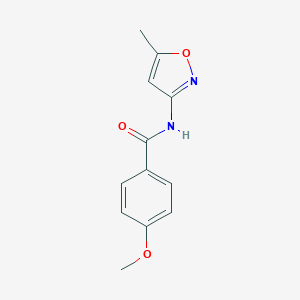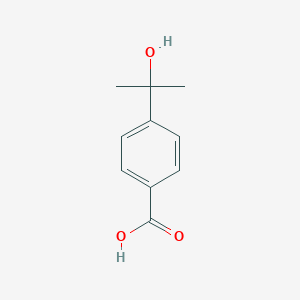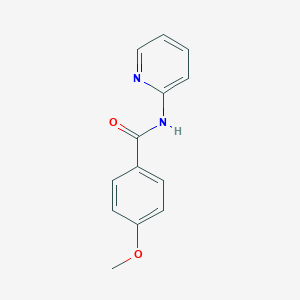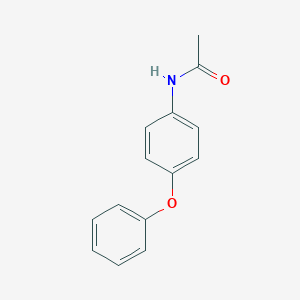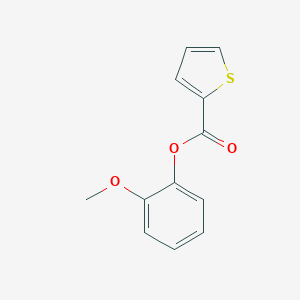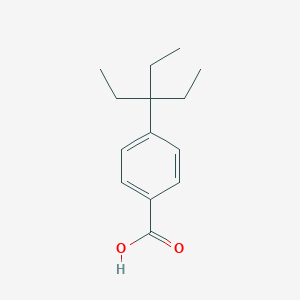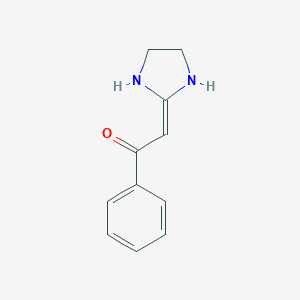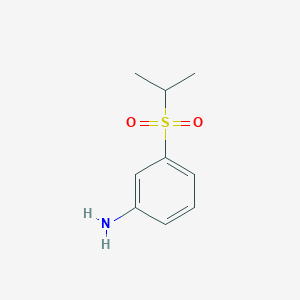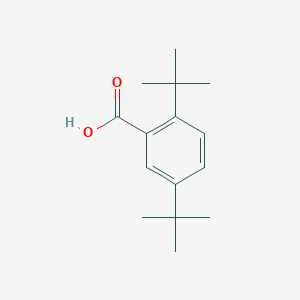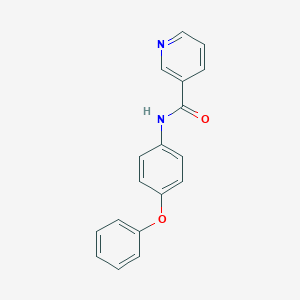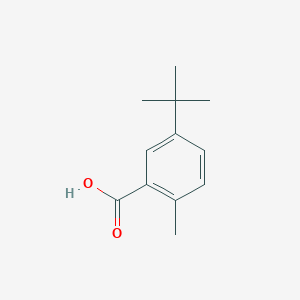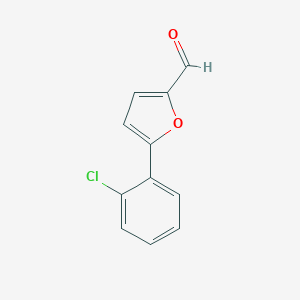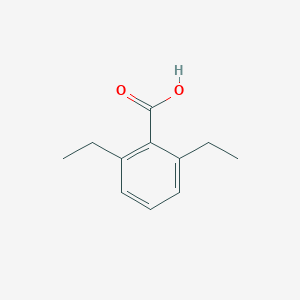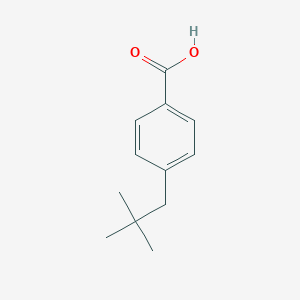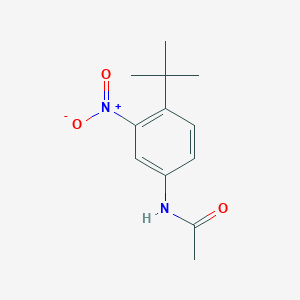
n-(4-Tert-butyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Tert-butyl-3-nitrophenyl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzamide family and is widely used in the synthesis of other chemical compounds. In
Wirkmechanismus
The mechanism of action of NBDA is not well understood. However, it is believed that NBDA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic effects.
Biochemische Und Physiologische Effekte
NBDA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. NBDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBDA is its versatility in the synthesis of other chemical compounds. It is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of NBDA is its potential toxicity. It is important to handle NBDA with care and to take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on NBDA. One area of research is the development of new synthetic methods for NBDA and its derivatives. Another area of research is the investigation of the mechanism of action of NBDA and its potential therapeutic applications. Additionally, research could be conducted to explore the potential toxicity of NBDA and to develop appropriate safety guidelines for working with this compound.
Conclusion
In conclusion, NBDA is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NBDA could lead to the development of new compounds with potential therapeutic applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of NBDA involves the reaction of 4-tert-butyl-3-nitroaniline with acetic anhydride. This reaction results in the formation of NBDA as a yellow solid. The reaction is carried out at a temperature of 60-70°C, and the yield of NBDA is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
NBDA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NBDA is in the synthesis of other chemical compounds. NBDA is a versatile compound that can be used as a building block for the synthesis of various organic molecules. It has been used in the synthesis of compounds with potential applications in the fields of medicine, agriculture, and materials science.
Eigenschaften
CAS-Nummer |
31951-11-8 |
|---|---|
Produktname |
n-(4-Tert-butyl-3-nitrophenyl)acetamide |
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI-Schlüssel |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Andere CAS-Nummern |
31951-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



